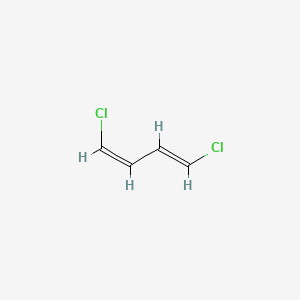

(1E,3Z)-1,4-Dichlorobuta-1,3-diene

Description

Significance of Halogenated Conjugated Dienes in Synthetic Methodologies

Halogenated conjugated dienes are significant in synthetic organic chemistry due to their dual functionality. The conjugated diene system readily participates in pericyclic reactions, most notably the Diels-Alder reaction, allowing for the stereocontrolled formation of six-membered rings. jlu.edu.cnpageplace.de The halogen substituents, in turn, can serve as handles for further functionalization through various cross-coupling reactions or nucleophilic substitutions. This dual reactivity makes them powerful tools for the efficient construction of molecular complexity from relatively simple starting materials.

The electronic properties of the diene are significantly influenced by the halogen substituents. The electron-withdrawing nature of halogens can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the diene's reactivity in cycloaddition reactions. libretexts.org For instance, in a normal-demand Diels-Alder reaction, electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. Conversely, an electron-poor diene, such as a halogenated one, may participate favorably in inverse-electron-demand Diels-Alder reactions. libretexts.org

Stereochemical Considerations in Dichlorobutadienes

The stereochemistry of dichlorobutadienes is a critical aspect that dictates their physical properties and reactivity. For 1,4-dichlorobuta-1,3-diene, three geometric isomers are possible: (1E,3E), (1Z,3Z), and (1E,3Z). Each isomer possesses a unique three-dimensional arrangement of atoms, which influences its stability and how it approaches other molecules in a chemical reaction.

The (1E,3Z) configuration of the title compound signifies that the chlorine atom at the C1 position is on the opposite side (E, from the German entgegen) of the double bond relative to the C2-C3 single bond, while the chlorine atom at the C4 position is on the same side (Z, from the German zusammen) of the double bond relative to the C2-C3 bond. This specific arrangement affects the diene's ability to adopt the s-cis conformation necessary for Diels-Alder reactions. The s-cis conformation, where both double bonds are on the same side of the connecting single bond, is essential for the concerted [4+2] cycloaddition to occur. libretexts.org Steric hindrance between the substituents can influence the equilibrium between the s-cis and s-trans conformers.

Overview of Research Areas: Synthesis, Reactivity, and Theoretical Studies

Research concerning (1E,3Z)-1,4-Dichlorobuta-1,3-diene can be broadly categorized into three main areas:

Synthesis: The development of stereoselective methods to access the (1E,3Z) isomer is a key research focus. This often involves the controlled elimination of hydrogen halides from more saturated precursors or the stereospecific transformation of other butadiene derivatives.

Reactivity: Investigations into the reactivity of this compound primarily explore its participation in cycloaddition reactions, such as the Diels-Alder reaction, and its potential for polymerization. The stereochemical outcome of these reactions is of particular interest.

Theoretical Studies: Computational chemistry plays a crucial role in understanding the properties of dichlorobutadiene isomers. Theoretical studies, often employing methods like Density Functional Theory (DFT), provide insights into the relative stabilities of the different isomers, their geometric parameters, and their reactivity, which can be correlated with experimental findings.

Chemical and Physical Properties of this compound

Basic chemical and physical properties of the compound are summarized below.

| Property | Value |

| Molecular Formula | C₄H₄Cl₂ |

| Molecular Weight | 122.982 g/mol |

| Boiling Point | 133.5 °C at 760 mmHg |

| Density | 1.176 g/cm³ |

| Refractive Index | 1.493 |

| Flash Point | 43.1 °C |

| Vapor Pressure | 10.4 mmHg at 25°C |

(Data sourced from LookChem lookchem.com)

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

| Spectroscopic Data | Identifier |

| Canonical SMILES | C(=CCl)C=CCl |

| Isomeric SMILES | C(=C/Cl)\C=C/Cl |

| InChIKey | LDZSRRMBFGBOAE-HSFFGMMNSA-N |

(Data sourced from LookChem lookchem.com and PubChem nih.gov)

Structure

2D Structure

3D Structure

Properties

CAS No. |

3588-13-4 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

(1Z,3E)-1,4-dichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1-4H/b3-1-,4-2+ |

InChI Key |

LDZSRRMBFGBOAE-UHFFFAOYSA-N |

SMILES |

C(=CCl)C=CCl |

Canonical SMILES |

C(=CCl)C=CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1e,3z 1,4 Dichlorobuta 1,3 Diene and Its Stereoisomers

Direct Chlorination Approaches to Dienes

The direct chlorination of buta-1,3-diene is a primary industrial method for producing dichlorinated C4 compounds, which serve as precursors to various synthetic rubbers and other chemicals. essentialchemicalindustry.org The reaction of elemental chlorine with 1,3-butadiene (B125203) is highly exothermic and typically proceeds in the liquid phase using a solvent to control the reaction temperature and improve yields. google.com

The process generally yields a mixture of two main products: 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. essentialchemicalindustry.orggoogle.com The ratio of these products is sensitive to reaction conditions such as temperature. At lower temperatures, the 1,2-addition product (3,4-dichlorobut-1-ene) can be favored, while higher temperatures tend to favor the thermodynamically more stable 1,4-addition product (1,4-dichlorobut-2-ene). pearson.com Catalysts, such as ferric chloride or quaternary ammonium (B1175870) salts, can be employed to increase the reaction rate and influence the isomer distribution. google.com

| Product | Addition Type | Favored Conditions |

| 3,4-Dichlorobut-1-ene | 1,2-Addition | Lower Temperatures |

| 1,4-Dichlorobut-2-ene | 1,4-Addition | Higher Temperatures |

These dichlorobutene (B78561) isomers are key intermediates that can subsequently be converted to dichlorobutadiene isomers through dehydrochlorination.

Dehydrohalogenation Pathways in Halogenated Butadiene Synthesis

Dehydrohalogenation is a common and effective strategy for introducing unsaturation into a molecule. In the context of dichlorobutadiene synthesis, this involves the elimination of hydrogen chloride (HCl) from a more saturated precursor, typically a tetrachlorobutane.

This approach is analogous to the synthesis of other conjugated dienes, such as the formation of (1E,3E)-1,4-dinitro-1,3-butadiene from 2,3-dichloro-1,4-dinitrobutane via dehydrochlorination. nih.gov Similarly, chloroprene (B89495) (2-chlorobuta-1,3-diene) is produced by the dehydrochlorination of 3,4-dichlorobut-1-ene with a base like sodium hydroxide. essentialchemicalindustry.org The specific stereochemistry of the resulting dichlorobutadiene is dependent on the stereochemistry of the starting tetrachlorobutane and the reaction conditions, which control the E/Z geometry of the newly formed double bonds.

Metal-Catalyzed Coupling Reactions in the Synthesis of Dichlorobutadiene Derivatives

Transition metal catalysis offers powerful tools for the selective construction of carbon-carbon bonds, enabling the synthesis of complex molecules like dichlorobutadiene derivatives with high precision. mdpi.comnih.gov These methods often allow for control over regio- and stereoselectivity that is difficult to achieve with traditional synthetic routes.

Organoaluminum compounds are versatile reagents in organic synthesis. wikipedia.org Their use in the formation of substituted dienes often involves a process called carboalumination, where an organoaluminum reagent adds across an alkyne. This reaction can be highly regio- and stereoselective. For the synthesis of dichlorobutadiene derivatives, a strategy could involve the reaction of an aluminum reagent with a chlorinated alkyne precursor. The polarity of the carbon-aluminum bond and the Lewis acidic nature of the aluminum center are key to the reactivity of these intermediates. wikipedia.org The generation of functionalized aluminum reagents, for instance from propargylic bromides, and their subsequent reaction with electrophiles demonstrates the potential for creating highly substituted and stereodefined products. researchgate.net

Tantalum(V) chloride (TaCl₅) is a potent Lewis acid that serves as a catalyst in a variety of organic transformations, including Friedel-Crafts type reactions. ereztech.comchemicalbook.com It is a white to light-yellow crystalline solid that is highly reactive and sensitive to moisture. ereztech.comwikipedia.org TaCl₅ can be prepared by the direct chlorination of tantalum metal at elevated temperatures. chemicalbook.comwikipedia.org In synthesis, it is often used to prepare catalysts for reactions like the polycyclotrimerization of alkenediynes. chemicalbook.com Its ability to activate substrates makes it a candidate for catalyzing the coupling or rearrangement reactions necessary to form specific isomers of dichlorobutadiene from appropriate precursors. The dimeric structure of TaCl₅ in the solid state and non-complexing solvents gives way to a monomeric trigonal bipyramidal structure in the vapor phase, which influences its catalytic activity. wikipedia.org

Physical Properties of Tantalum(V) Chloride

| Property | Value |

|---|---|

| Molecular Formula | TaCl₅ |

| Molecular Weight | 358.21 g/mol |

| Appearance | White to yellow powder/needles |

| Density | 3.68 g/cm³ |

Data sourced from Ereztech and ChemicalBook. ereztech.comchemicalbook.com

Other Synthetic Strategies for Dichlorobutadiene Isomers and Analogs

Beyond the primary methods discussed, other synthetic strategies can be employed or adapted for the synthesis of dichlorobutadiene isomers. For instance, elimination reactions starting from functionalized butane (B89635) backbones are a viable route. An example from a related field is the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene, which can be achieved through the thermal elimination of acetic acid from 2,3-diacetoxy-1,4-dinitrobutane in the presence of a base like potassium bicarbonate. nih.gov This type of dehydro-acetylation suggests that appropriately substituted diacetoxy-dichlorobutanes could serve as precursors to dichlorobutadienes, offering an alternative to dehydrohalogenation. Such methods highlight the diversity of synthetic pathways available for accessing these important chlorinated dienes.

Stereochemistry and Conformational Analysis of 1e,3z 1,4 Dichlorobuta 1,3 Diene

Configurational Isomerism: E/Z Designations and Their Chemical Implications

Configurational isomers, also known as geometric isomers, of alkenes arise from restricted rotation about a double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation to each double bond. For each carbon atom of the double bond, the attached groups are assigned a priority (1 or 2) based on their atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). masterorganicchemistry.com

In the case of (1E,3Z)-1,4-Dichlorobuta-1,3-diene, the molecule possesses two double bonds, each with a specific geometric configuration. libretexts.org The designation "(1E,3Z)" indicates that the double bond at the C1-C2 position has an E configuration, and the double bond at the C3-C4 position has a Z configuration. libretexts.orgchemspider.com This specific arrangement of chlorine atoms and hydrogen atoms across the double bonds is a defining structural feature of this isomer. chemicalbook.com

The E/Z isomerism has significant chemical implications. The different spatial arrangements of the chloro substituents can influence the molecule's dipole moment, boiling point, and stability. For instance, the Z configuration can lead to greater steric hindrance compared to the E configuration, which may affect the molecule's reactivity in certain chemical reactions. The regioselectivity of reactions, such as visible light-induced isomerization, can be influenced by the initial E/Z configuration of the diene. nih.gov While the cis/trans notation is sometimes used for simple alkenes, the E/Z system provides an unambiguous method for naming complex alkenes with multiple or different substituents. libretexts.orglibretexts.org

Conformational Isomerism: s-cis and s-trans Geometries

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single (sigma) bonds. For conjugated dienes like this compound, rotation around the central C2-C3 single bond leads to two primary conformations: s-trans and s-cis. masterorganicchemistry.comucalgary.ca The "s" denotes that the conformation is defined by the arrangement around the single bond. ucalgary.ca

In the s-trans conformation, the two double bonds are on opposite sides of the central single bond, resulting in a more extended, zigzag structure. youtube.com Conversely, in the s-cis conformation, the double bonds are on the same side of the single bond, leading to a more compact, C-shaped geometry. masterorganicchemistry.comyoutube.com

Table 1: Comparison of s-cis and s-trans Conformations

| Feature | s-cis Conformation | s-trans Conformation |

| Arrangement of Double Bonds | Same side of the central C-C single bond | Opposite sides of the central C-C single bond |

| Overall Shape | C-shaped | Zigzag |

| Steric Hindrance | Generally higher due to proximity of substituents on C1 and C4 | Generally lower |

| Thermodynamic Stability | Generally less stable | Generally more stable |

The s-trans conformation of 1,3-butadiene (B125203) is generally more stable than the s-cis conformation by approximately 2.8 kcal/mol (12 kJ/mol). ucalgary.ca This energy difference is primarily attributed to the unfavorable steric interactions between the substituents on the C1 and C4 carbons in the s-cis form. ucalgary.ca The interconversion between these two conformations involves rotation around the C2-C3 single bond and requires overcoming an energy barrier. For 1,3-butadiene, this barrier is relatively low, allowing for rapid interconversion at room temperature. Quantum Monte Carlo methods have been employed to investigate the torsional potential and reaction pathways of 1,3-butadiene, providing insights into the energy barriers between conformers. researchgate.net

The presence of halogen substituents, such as chlorine in this compound, can significantly influence the conformational preferences of the diene. Halogen atoms can affect the energetics of the s-cis and s-trans conformations through a combination of steric and electronic effects.

Fluorine, for example, is known to dramatically influence the conformational preferences of molecules. beilstein-journals.org While halogen bonds, which are interactions between a halogen and a Lewis base, can be significant in intermolecular interactions, their role in dictating the conformational preferences of small molecules like cis-1,3-disubstituted cyclohexanes has been found to be limited. nih.gov However, the electronegativity and size of the halogen atom can alter the dipole moment and steric interactions within the molecule, thereby shifting the equilibrium between the s-cis and s-trans conformers. In some cases, intramolecular interactions involving halogen atoms can hinder certain chemical reactions. researchgate.net Halogens, while deactivating in electrophilic aromatic substitution, are ortho-, para- directors due to the stabilizing effect of their lone pairs on adjacent carbocations, an effect that could also play a role in the stabilization of certain conformations in dienes. masterorganicchemistry.com Theoretical studies on the polymerization of 1,3-butadiene catalyzed by neodymium-based systems show that the halogen concentration can influence the activation barriers and stereospecificity of the reaction. mdpi.com

Theoretical Approaches to Conformational Stability and Dynamics

Theoretical and computational methods are invaluable for understanding the factors that govern the conformational stability and dynamics of molecules like this compound.

Quantum chemical calculations are used to model the torsional potential energy surface of dienes, providing detailed information about the relative energies of different conformations and the energy barriers for their interconversion. These studies can elucidate the electronic and steric effects of substituents on the conformational equilibrium. For instance, computational analyses of α-haloacetophenones have shown that the conformational energy profile is influenced by the nature of the halogen atom. beilstein-journals.org While dipole moment variations were not found to be the primary factor, repulsive interactions between the halogen lone pairs and the C=O π-orbital in certain conformations were suggested to play a role. beilstein-journals.org Similar computational approaches can be applied to this compound to understand how the chlorine atoms affect its torsional profile.

The Bent Bond/Antiperiplanar Hypothesis (BBAH) is a qualitative theoretical model that provides insights into the structure, conformation, and reactivity of organic molecules. rsc.orgulaval.ca This model considers the delocalization of electrons through the alignment of "bent" or tau (τ) bonds. rsc.org The BBAH can be used to rationalize the conformational preferences and reactivity of conjugated systems. ulaval.ca According to this hypothesis, s-cis dienes exhibit some 1,4-diradicaloid character, which can be a factor in their reactivity, for example, in Diels-Alder reactions. researchgate.net The BBAH has been applied to a wide range of organic reactions, including sigmatropic shifts and the chemistry of various isomers, by considering the stereoelectronic effects of antiperiplanar alignments. researchgate.netdntb.gov.ua This model offers a framework for understanding how the electronic structure of this compound influences its conformational behavior and subsequent chemical transformations. ulaval.ca

The "Cis Effect" in 1,4-Dihalogenated Butadienes

The conformational preferences of 1,3-butadiene and its derivatives are primarily governed by the rotational barrier around the central C2-C3 single bond. This rotation gives rise to different conformers, the most stable of which are typically the s-trans (anti-periplanar) and s-cis (syn-periplanar) or gauche conformations. In substituted butadienes, the interplay of steric and electronic effects can lead to a preference for a particular conformation, and in some cases, a so-called "cis effect" is observed, where a seemingly less stable cis or gauche conformer is favored over the trans counterpart.

In the case of 1,4-dihalogenated butadienes, such as this compound, the presence of halogen atoms introduces significant electronic and steric factors that influence the conformational equilibrium. The "Cis Effect" in these systems refers to the unexpected stability of conformers where the halogen atoms are in a cis or gauche orientation relative to each other. This effect is counterintuitive based on simple steric hindrance models, which would predict that the bulky halogen atoms would prefer to be as far apart as possible in a trans conformation.

The stability of the cis or gauche conformers in 1,4-dihalogenated butadienes is often attributed to a combination of factors, including:

Dipole-Dipole Interactions: The polar C-X bonds (where X is a halogen) create dipoles. In certain conformations, these dipoles can align in an attractive manner, stabilizing the conformer.

Van der Waals Forces: While bulky groups generally lead to steric repulsion, attractive van der Waals forces at optimal distances can contribute to the stability of a particular conformer.

Hyperconjugation and Electronic Delocalization: The interaction between the sigma bonds of the C-H or C-C framework and the pi-system of the diene, as well as with the orbitals of the halogen atoms, can influence the rotational barrier and the relative energies of the conformers. Theoretical studies on related systems have shown that hyperconjugative interactions can play a crucial role in stabilizing gauche rotamers. youtube.com

Theoretical studies on 1,3-butadiene have shown that it has two stable conformers: the s-trans at a dihedral angle of 180° and a s-gauche at a dihedral angle of 30-40°, with the s-trans being significantly more stable. researchgate.net For substituted butadienes, the relative energies of these conformers can change.

Research on the rotational barriers of various dienes using computational methods has provided insights into the energy differences between the s-cis and s-trans forms. For instance, in cis-1-methylbutadiene, the s-cis conformation is destabilized due to steric hindrance between the methyl group and the hydrogen on the terminal alkene carbon.

While specific experimental or detailed theoretical data for this compound regarding the "Cis Effect" is not extensively documented in readily available literature, the principles observed in other halogenated hydrocarbons can be extrapolated. For example, in 1,2-dihaloethanes, the gauche conformer is surprisingly stable, a phenomenon often explained by a combination of steric and electronic effects. nih.gov

To illustrate the conformational possibilities, the table below outlines the key rotational isomers of a generic 1,4-dihalogenated butadiene.

| Conformer | Dihedral Angle (X-C2-C3-X) | Key Interactions | Expected Relative Stability (General Trend) |

| s-trans (anti) | 180° | Minimal steric hindrance between halogens. | Generally most stable due to sterics. |

| s-gauche | ~60° | Potential for attractive dipole-dipole or van der Waals interactions. | Can be stabilized by the "Cis Effect." |

| s-cis (syn) | 0° | Significant steric repulsion and dipole-dipole repulsion. | Generally least stable. |

It is important to note that the actual energy differences and the most stable conformation for this compound would require specific experimental measurements (e.g., using vibrational spectroscopy) or high-level ab initio or DFT calculations. Such studies would provide a quantitative understanding of the "Cis Effect" in this particular molecule.

Reactivity and Mechanistic Studies of 1e,3z 1,4 Dichlorobuta 1,3 Diene

Cycloaddition Reactions: Focus on Diels-Alder Chemistry

(1E,3Z)-1,4-Dichlorobuta-1,3-diene, a halogenated conjugated diene, participates in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring. chemistrysteps.comlibretexts.org These reactions are fundamental in organic synthesis for their ability to create multiple carbon-carbon bonds in a single, stereospecific step. libretexts.orgnih.gov The reaction involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile), proceeding through a cyclic transition state. libretexts.orgwikipedia.org

Stereoselectivity and Regioselectivity in Cycloaddition Processes

The stereochemistry of the reactants in a Diels-Alder reaction is preserved in the product. libretexts.org For instance, a trans-dienophile will yield a product with trans-substituents. ucalgary.ca When cyclic dienes are used, they typically form bridged bicyclic compounds, leading to the possibility of endo and exo isomers. chemistrysteps.com The endo product, where the dienophile's substituents are pointed towards the larger bridge, is often the major product due to favorable secondary orbital interactions in the transition state. wikipedia.orgchemistrysteps.com

Regioselectivity, the preferential formation of one constitutional isomer over another, is a key aspect of Diels-Alder reactions involving unsymmetrical dienes and dienophiles. masterorganicchemistry.com The substitution pattern on both the diene and dienophile dictates the regiochemical outcome. Generally, dienes with substituents at the 1-position favor the formation of "ortho" (1,2) products, while those with substituents at the 2-position yield "para" (1,4) products. "Meta" (1,3) products are typically only minor byproducts. masterorganicchemistry.com This selectivity is primarily governed by electronic effects, where the alignment of partial charges on the diene and dienophile determines the major regioisomer. youtube.com

Influence of Halogenation on Dienophile and Diene Reactivity

The presence of halogen atoms on the diene or dienophile significantly influences the reactivity in Diels-Alder reactions. Electron-withdrawing groups, such as halogens, on the dienophile generally increase its reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.comorganic-chemistry.org This facilitates the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, which is the primary interaction in a normal-demand Diels-Alder reaction. chemistrysteps.com

Conversely, electron-donating groups on the diene increase its reactivity. chemistrysteps.com Therefore, the chlorine atoms on this compound, being electron-withdrawing, decrease its reactivity in normal-demand Diels-Alder reactions. However, this electronic modification makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions. nih.govsigmaaldrich.com The substitution pattern on the diene can also introduce steric hindrance, which may inhibit or prevent the reaction. libretexts.org

Inverse Electron Demand Diels-Alder Reactions with Electron-Deficient Dienes

Inverse-electron-demand Diels-Alder (IEDDA) reactions occur between an electron-poor diene and an electron-rich dienophile. nih.govwikipedia.org This is the opposite of the more common normal-demand Diels-Alder reaction. nih.gov In IEDDA reactions, the key frontier molecular orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org

Electron-deficient dienes, such as those bearing electron-withdrawing groups like halogens or nitro groups, are crucial for this type of reaction. wikipedia.orgnih.gov this compound, with its two chlorine atoms, is an example of an electron-deficient diene suitable for IEDDA reactions. These reactions are particularly valuable for synthesizing highly functionalized heterocyclic compounds. sigmaaldrich.com Common dienophiles for IEDDA reactions are electron-rich species like enamines, vinyl ethers, and ynamines. sigmaaldrich.comwikipedia.org

Computational Insights into Transition State Geometries and Energetics of Cycloadditions

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the mechanisms of Diels-Alder reactions. researchgate.netrsc.org These studies can elucidate the geometries of transition states, which are the highest energy points along the reaction coordinate. nih.govic.ac.uk The geometry of the transition state determines the stereochemical outcome of the reaction. wikipedia.org

Calculations can also determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. nih.govic.ac.uk Lower activation energies correspond to faster reaction rates. For many Diels-Alder reactions, a concerted mechanism, where all bond-forming and bond-breaking occurs in a single step, is the lowest energy pathway. nih.gov However, some reactions may proceed through a more asynchronous mechanism where the formation of the two new sigma bonds is not perfectly simultaneous. nih.govrsc.org Computational models can predict the regioselectivity and product ratios by comparing the energies of different possible transition states. rsc.org

Polymerization Mechanisms of Halogenated Dienes

Halogenated dienes, including this compound, can undergo polymerization to form long-chain polymers. The presence of halogens influences the polymerization mechanism and the properties of the resulting polymer.

1,4-Addition Polymerization and Stereochemical Control (cis/trans)

In the context of diene polymerization, 1,4-addition is a common mechanism where the monomer units are linked through the first and fourth carbon atoms of the diene, resulting in a polymer with a double bond in each repeating unit. masterorganicchemistry.com This process can be influenced by temperature, with kinetic and thermodynamic products being favored at different temperatures. masterorganicchemistry.com

Stereochemical control during polymerization is crucial as it determines the properties of the resulting polymer. nih.govillinois.edu The double bonds within the polymer backbone can have either a cis or trans geometry. Controlling this stereochemistry is a significant challenge in polymer synthesis. nih.gov Specific catalysts, such as certain ruthenium carbenes, have been developed to achieve stereoretentive acyclic diene metathesis (ADMET) polymerization, allowing for the synthesis of all-cis or all-trans polymers. nih.gov The stereochemistry of the polymer, in turn, significantly impacts its thermal and mechanical properties. nih.gov Atom Transfer Radical Polymerization (ATRP) is another method that can be used for the controlled polymerization of vinyl monomers, including halogenated ones, allowing for the synthesis of polymers with well-defined structures and low polydispersity. psu.edu

1,2-Addition Polymerization Pathways

The polymerization of conjugated dienes can proceed through various addition pathways, most commonly 1,4-addition and 1,2-addition. In the case of this compound, 1,2-addition polymerization would involve the propagation of the polymer chain through one of the double bonds, leaving the other double bond as a pendant group on the polymer backbone.

The mechanism of 1,2-addition polymerization can be initiated by radical, cationic, or anionic initiators. The regioselectivity of the addition (i.e., which double bond reacts) would be influenced by the electronic effects of the chlorine atoms and the stereochemistry of the monomer. The chlorine atoms, being electron-withdrawing, can influence the stability of the propagating radical, cation, or anion.

For this compound, two potential 1,2-addition products can be envisioned, depending on which double bond participates in the polymerization.

Table 1: Potential 1,2-Addition Polymerization Products of this compound

| Polymer Structure | Description |

| Poly(1-chloro-4-((Z)-2-chlorovinyl)ethylene) | Polymerization occurs across the C1-C2 double bond. |

| Poly(1-chloro-4-((E)-2-chlorovinyl)ethylene) | Polymerization occurs across the C3-C4 double bond. |

The relative prevalence of these structures would depend on the polymerization conditions and the nature of the initiator. The steric hindrance and electronic effects of the chlorine atoms at C1 and C4 would play a crucial role in determining the preferred site of attack.

Polymerization of Chlorinated Butadienes and Related Monomers

The polymerization of chlorinated butadienes is a well-established field, with polychloroprene (neoprene), derived from the polymerization of 2-chloro-1,3-butadiene, being a prominent example of a synthetic rubber with excellent chemical and heat resistance. chemicalbook.com The polymerization of 2,3-dichlorobutadiene is also known to produce specialized neoprene rubbers. pressbooks.pub These polymerizations are typically carried out via free-radical emulsion polymerization.

The polymerization of 1,3-dienes can also be achieved with high control over the polymer architecture using controlled polymerization techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. For instance, the RAFT polymerization of 2-chloro-1,3-butadiene has been demonstrated to yield polymers with low polydispersities. chemistrysteps.com

While specific studies on the polymerization of this compound are not extensively documented, the behavior of other chlorinated dienes suggests that it could undergo polymerization to form novel materials. The presence of chlorine atoms on the polymer backbone would be expected to impart properties such as flame retardancy and chemical resistance.

Electrophilic and Nucleophilic Transformations of this compound

The conjugated diene system in this compound is susceptible to electrophilic attack. Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. chemistrysteps.comlibretexts.org The reaction is initiated by the addition of an electrophile to one of the double bonds, forming a resonance-stabilized allylic carbocation. chemistrysteps.commasterorganicchemistry.com The subsequent attack of the nucleophile can occur at either of the two carbons sharing the positive charge.

In the case of this compound, the initial protonation would likely occur at an outer carbon to form the most stable allylic carbocation, which would be influenced by the electron-withdrawing nature of the chlorine atoms. The reaction with an electrophile like HBr could yield the following types of products:

Table 2: Potential Products of Electrophilic Addition of HBr to this compound

| Product Type | Potential Structure(s) |

| 1,2-Addition | 3-Bromo-1,4-dichloro-1-butene |

| 1,4-Addition | 1-Bromo-1,4-dichloro-2-butene |

The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). guidechem.com

Nucleophilic transformations of this compound would likely involve the substitution of the chlorine atoms. The vinyl chloride moieties make nucleophilic substitution challenging under standard conditions. However, under forcing conditions or with the use of transition metal catalysts, nucleophilic substitution could be achieved. Potential nucleophiles could include alkoxides, amines, and organometallic reagents.

Catalytic Transformations Involving this compound

The vinyl chloride functionalities in this compound make it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 3: Potential Catalytic Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Substituted 1,3-diene |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | Substituted 1,3-diene |

| Heck Coupling | Alkene | Extended conjugated system |

| Sonogashira Coupling | Terminal Alkyne | Enyne or dienyne |

| Buchwald-Hartwig Amination | Amine | Aminated 1,3-diene |

These catalytic transformations would allow for the elaboration of the this compound scaffold into more complex molecules with potential applications in materials science and organic synthesis. For example, the synthesis of (E,E)-1,4-diiodobuta-1,3-diene has been achieved through a highly selective platinum-catalyzed addition of iodine to acetylene, highlighting the utility of catalytic methods in preparing functionalized dienes. While not a direct transformation of the title compound, it demonstrates the potential for catalytic functionalization of diene systems.

Furthermore, catalytic processes such as the asymmetric 1,4-dihydroxylation of 1,3-dienes, which can be initiated by platinum-catalyzed enantioselective diboration, showcase the potential for stereocontrolled functionalization of the diene backbone. libretexts.org

Advanced Spectroscopic Characterization of 1e,3z 1,4 Dichlorobuta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For the distinct isomers of 1,4-dichlorobuta-1,3-diene, NMR provides a clear differentiation based on the unique chemical environments of the proton and carbon nuclei.

The ¹H NMR spectrum of a dichlorobutadiene isomer provides detailed information through chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the geometric arrangement of the protons. While a publicly available, detailed analysis for the (1E,3Z) isomer is not readily found, data for the related (1E,3E) isomer offers a valuable point of comparison. For (1E,3E)-1,4-Dichloro-1,3-butadiene, the spectral parameters have been reported as shown below. chemicalbook.com

| Parameter | Value (ppm) | Coupling Constant (Hz) |

|---|---|---|

| δ(A) | 6.170 | J(A,A') = 0.83 |

| δ(B) | 6.333 | J(A,B) = 13.12 |

| J(A,B') = -0.69 | ||

| J(A',B) = -0.69 | ||

| J(A',B') = 13.12 | ||

| J(B,B') = 11.24 |

Note: Data corresponds to the (1E,3E) isomer as reported by Bothner-By, A.A. & Harris, R.K. in J. Am. Chem. Soc. 87, 3445 (1965). chemicalbook.com

In the (1E,3Z) isomer, the lack of symmetry results in four unique proton environments. The analysis would involve assigning four distinct signals, with their multiplicities determined by vicinal and geminal couplings across the diene system. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the anisotropic effects of the double bonds. docbrown.info The differing stereochemistry (Z configuration at one double bond) would lead to different coupling constants compared to the (E,E) isomer, particularly for the protons on and adjacent to the C3-C4 double bond.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Due to the lack of symmetry, the (1E,3Z)-1,4-Dichlorobuta-1,3-diene molecule is expected to show four distinct signals in its proton-decoupled ¹³C NMR spectrum, one for each carbon atom.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| C1 and C4 | 120 - 140 | Directly bonded to electronegative Cl; sp² hybridization |

| C2 and C3 | 115 - 135 | Internal sp² carbons in a conjugated system |

The precise chemical shifts are crucial for distinguishing between the (1E,3Z), (1E,3E), and (1Z,3Z) isomers, as the exact electronic environment of each carbon is unique to its specific geometric configuration.

In the absence of experimental data or to aid in its interpretation, computational chemistry offers powerful tools for predicting NMR parameters. youtube.comyoutube.com Methods such as Density Functional Theory (DFT) are widely used to calculate the magnetic shielding tensors for each nucleus in a molecule. rsc.org These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

This computational approach is particularly valuable for distinguishing between stereoisomers. By calculating the expected ¹H and ¹³C NMR spectra for all possible isomers—(1E,3Z), (1E,3E), and (1Z,3Z)—a direct comparison with experimental results can confirm the identity of a synthesized compound. ias.ac.in The accuracy of these predictions has been significantly enhanced by the development of sophisticated theoretical models and basis sets, which can account for solvent effects and conformational averaging. youtube.com For complex molecules, these in silico predictions are often a critical step in the structural assignment process. ias.ac.in

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra are a unique fingerprint, determined by the molecule's structure, symmetry, and the nature of its chemical bonds.

Modern spectroscopic analysis frequently combines experimental data with computational predictions to achieve a more reliable assignment of vibrational modes. Quantum chemical calculations, often using DFT methods, can compute the harmonic vibrational frequencies and intensities for a given molecular structure. researchgate.net

While a specific computational study for this compound is not available in the surveyed literature, research on analogous compounds provides a strong framework for interpretation. For example, a detailed vibrational analysis of the three isomers of 1,4-difluorobutadiene found a "very good correlation" between their experimentally observed fundamentals and those of the corresponding 1,4-dichlorobutadiene isomers. This suggests that computational models developed for similar halogenated dienes can be adapted to predict the vibrational spectrum of the title compound with reasonable accuracy, accounting for the mass difference between chlorine and fluorine.

The vibrational spectrum of this compound would be characterized by several key vibrational modes. The lack of a center of inversion makes all fundamental vibrations potentially active in both IR and Raman spectroscopy.

Key characteristic vibrational modes would include:

C-H Stretching: These vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C Stretching: The conjugated diene system will give rise to characteristic C=C stretching bands, usually found between 1600 and 1650 cm⁻¹. The asymmetry of the (1E,3Z) isomer may lead to two distinct C=C stretching frequencies.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. These modes are sensitive to the stereochemistry around the C-Cl bond.

CH/CH₂ Bending (Wagging, Twisting, Rocking): A series of complex bands in the 600-1400 cm⁻¹ region result from various in-plane and out-of-plane bending motions of the C-H bonds.

The analysis of these modes, particularly the out-of-plane wags, is instrumental in confirming the E and Z configurations of the double bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch | 3000 - 3100 | Associated with the sp² C-H bonds. |

| C=C Stretch | 1600 - 1650 | Characteristic of the conjugated diene system. |

| C-H Bending (In-plane and Out-of-plane) | 600 - 1400 | Complex series of bands in the fingerprint region. |

| C-Cl Stretch | 600 - 800 | Sensitive to the isomeric form. |

Mass Spectrometry (MS) and Electron Spin Resonance (ESR) Applications in Structural Elucidation

The structural analysis of specific geometric isomers such as this compound relies on a combination of spectroscopic techniques. Mass spectrometry provides vital information on the molecular weight and fragmentation patterns, while Electron Spin Resonance can be a powerful tool for studying species with unpaired electrons, such as radical ions that could be derived from the parent molecule.

Mass Spectrometry (MS)

While a publicly available, verified electron ionization (EI) mass spectrum specifically for the (1E,3Z)-isomer of 1,4-Dichlorobuta-1,3-diene is not readily found in common spectral databases, the fragmentation behavior can be predicted based on the principles of mass spectrometry and data for related compounds, such as the (E,E)-isomer. The molecular formula of this compound is C₄H₄Cl₂. lookchem.comchemspider.com

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region will exhibit three peaks:

M⁺: (containing two ³⁵Cl atoms) at m/z 122.

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z 124.

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 126.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a hallmark of a dichloro-substituted compound.

Predicted Fragmentation Pathways:

The primary fragmentation pathways for this compound under electron ionization would likely involve the loss of a chlorine atom or a hydrogen chloride (HCl) molecule.

| Fragment Ion | m/z (for ³⁵Cl) | Predicted Fragmentation Step |

| [C₄H₄Cl₂]⁺ | 122 | Molecular Ion (M⁺) |

| [C₄H₄Cl]⁺ | 87 | Loss of a chlorine radical (·Cl) from the molecular ion. This is often a prominent peak in the spectra of chlorinated hydrocarbons. |

| [C₄H₃Cl]⁺ | 86 | Loss of a hydrogen atom from the [C₄H₄Cl]⁺ ion. |

| [C₄H₃]⁺ | 51 | Loss of a chlorine radical from the [C₄H₃Cl]⁺ ion. |

This table presents predicted data based on general fragmentation patterns of similar compounds.

The differentiation between the (1E,3Z) isomer and other stereoisomers like the (E,E) or (Z,Z) forms by mass spectrometry alone can be challenging, as stereoisomers often yield very similar mass spectra under standard EI conditions. masterorganicchemistry.com However, subtle differences in the relative abundances of fragment ions may exist due to stereochemical influences on the stability of the resulting ions.

Electron Spin Resonance (ESR) Applications

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgguidechem.com As a diamagnetic molecule with a closed-shell electronic structure, this compound itself is ESR-inactive.

However, ESR spectroscopy can be a powerful tool for the structural elucidation of radical ions that can be generated from the parent compound. For instance, the radical anion of this compound, [C₄H₄Cl₂]⁻, could be formed through chemical or electrochemical reduction.

The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The key parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants.

g-value: This is a characteristic property of the radical, analogous to the chemical shift in NMR. For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023).

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹H and to a lesser extent ³⁵Cl and ³⁷Cl) splits the ESR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant (hfc), is directly proportional to the spin density on that nucleus.

By analyzing the hyperfine coupling pattern, one could, in principle, map the electron distribution within the radical anion's conjugated system. This information would be invaluable for understanding the electronic structure of its molecular orbitals. libretexts.orgguidechem.com

Computational and Theoretical Chemistry of 1e,3z 1,4 Dichlorobuta 1,3 Diene

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for investigating the properties of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density.

Determination of Equilibrium Geometries and Electronic Structures

The first step in the computational analysis of a molecule like (1E,3Z)-1,4-Dichlorobuta-1,3-diene is the determination of its equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy. Both ab initio and DFT methods are employed to optimize the molecular structure. For instance, studies on various isomers of dichlorobutadiene and other halogenated hydrocarbons have successfully used these methods to predict bond lengths, bond angles, and dihedral angles.

Analysis of Energy Differences Between Isomers and Conformers

This compound can exist as different conformers due to rotation around the central C-C single bond. Computational methods are crucial for determining the relative energies of these conformers and other isomers. For example, in a study of dihaloethanes, the energy difference between the gauche and anti isomers was investigated using both computational and experimental techniques. nih.gov Such studies often reveal that the presence of a dielectric medium can have a more significant effect on the more polar conformer. nih.gov

In a study on the isomers of 1,4-difluorobutadiene, it was found that the cis,cis isomer has the lowest energy, while the trans,trans isomer has the highest, a phenomenon known as the "cis effect". researchgate.net This highlights the importance of subtle electronic and steric effects that can be quantified through high-level computations. The relative stabilities of isomers are critical for understanding reaction pathways and product distributions.

Table 1: Illustrative Energy Differences for Conformers of a Related Dihaloethane This table presents example data for 1,2-dichloroethane (B1671644) to illustrate the concept of conformational energy differences.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| anti | B3LYP/def2-TZVP | 0.00 |

Source: Adapted from computational studies on dihaloethanes.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For conjugated systems like this compound, the focus is often on the π molecular orbitals. The four p-orbitals of the butadiene backbone combine to form four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*). pressbooks.pub

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and symmetry of these orbitals are key determinants of a molecule's reactivity. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.com

The presence of electron-withdrawing chlorine atoms in this compound is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1,3-butadiene (B125203). This can influence the molecule's behavior in chemical reactions, such as cycloadditions.

Table 2: Conceptual Frontier Orbital Energies for Substituted Dienes This table provides a conceptual illustration of how substituents affect FMO energies.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,3-Butadiene | Lower | Higher | Larger |

Note: The values are illustrative and intended to show the general trend of substituent effects.

Advanced Computational Methodologies

For more accurate predictions of structure and energy, more sophisticated computational methods are employed.

Coupled Cluster Techniques for High-Level Structure Determination

Coupled Cluster (CC) theory is a powerful ab initio method that provides highly accurate results for the electronic structure of small to medium-sized molecules. wikipedia.org It builds upon the Hartree-Fock method by incorporating electron correlation through an exponential cluster operator. wikipedia.org Methods like CCSD(T), which includes single and double excitations and a perturbative treatment of triple excitations, are often referred to as the "gold standard" in computational chemistry for their accuracy. aps.org

Focal-Point Analysis (FPA) for Accurate Energy Determinations

Focal-Point Analysis (FPA) is a systematic approach to approximate the exact solution of the non-relativistic electronic Schrödinger equation for a given molecule. It involves a series of calculations with increasingly larger basis sets and higher levels of electron correlation, typically using methods like Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster theory. By extrapolating these results to the complete basis set and full configuration interaction limits, FPA can provide highly accurate thermochemical data, such as heats of formation and reaction energies.

This methodology has been applied to a wide range of chemical systems to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). While a specific FPA study on this compound has not been published, the principles of FPA would be directly applicable to determine its precise thermodynamic properties, providing a powerful tool for understanding its stability and reactivity.

Application of Theoretical Models for Reactivity and Stability Prediction

The reactivity and stability of molecules can be extensively studied using computational and theoretical chemistry. For this compound, a halogenated conjugated diene, theoretical models provide significant insights into its chemical behavior. These models utilize principles of quantum mechanics and density functional theory (DFT) to calculate electronic properties that correlate with experimental observations of reactivity.

Chemical Hardness and Electrophilicity Indices

Chemical hardness (η) and the electrophilicity index (ω) are fundamental concepts in conceptual DFT that help in predicting the reactivity of a chemical species. nih.gov Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. nih.govresearchgate.net A high value of chemical hardness indicates a more stable and less reactive molecule, while a low value suggests higher reactivity. researchgate.net Conversely, the electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov

These parameters are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ionization potential (IP), representing the energy required to remove an electron, while the LUMO energy is related to the electron affinity (EA), the energy released when an electron is added.

The formulas for calculating chemical hardness and the electrophilicity index are as follows:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential, calculated as μ = (EHOMO + ELUMO) / 2

To illustrate the application of these indices, a hypothetical data table is presented below. The values are not experimental data for this compound but are representative of how such data would be presented based on DFT calculations for similar halogenated dienes.

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -8.20 | Tendency to donate electrons |

| LUMO Energy | ELUMO | - | -0.32 | Tendency to accept electrons |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.26 | Escaping tendency of electrons |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.94 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ2 / (2η) | 2.30 | Propensity to act as an electrophile |

Table 1: Hypothetical DFT-calculated reactivity descriptors for this compound.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. researchgate.net These models are built by finding a statistical correlation between a set of molecular descriptors and an experimentally determined reactivity parameter.

For a compound like this compound, a QSRR study would involve several key steps:

Data Set Compilation: A series of structurally related dienes with known reactivity data (e.g., rate constants for a specific reaction) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While no specific QSRR studies focused solely on this compound are found in the provided search results, the methodology is widely applied in predicting the properties of various classes of organic compounds, including those with halogen substitutions. A hypothetical QSRR model for the reactivity of dichlorobutadienes might take the following general form:

log(k) = c0 + c1D1 + c2D2 + ... + cn*Dn

Where:

log(k) is the logarithm of the reaction rate constant.

c0, c1, ..., cn are the regression coefficients determined from the statistical analysis.

D1, D2, ..., Dn are the selected molecular descriptors.

The table below outlines the types of descriptors that could be employed in a QSRR study of halogenated butadienes.

| Descriptor Type | Examples | Relevance to Reactivity |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular properties that can influence physical interactions and reaction stoichiometry. |

| Topological | Connectivity Indices (e.g., Randić index), Shape Indices | Describe the branching and shape of the molecule, which can affect steric hindrance and intermolecular forces. |

| Geometrical | Molecular Surface Area, Molecular Volume, Dipole Moment | Relate to the molecule's size, shape, and polarity, influencing its interaction with other molecules and solvents. |

| Quantum-Chemical | HOMO/LUMO Energies, Chemical Hardness, Electrophilicity Index, Atomic Charges | Provide detailed information about the electronic structure, which is fundamental to chemical reactivity. researchgate.net |

Table 2: Examples of molecular descriptors for a QSRR study of dichlorobutadienes.

Future Research Directions and Unexplored Avenues for 1e,3z 1,4 Dichlorobuta 1,3 Diene

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereoselective synthesis of (1E,3Z)-1,4-Dichlorobuta-1,3-diene is paramount for its broader application. While methods for synthesizing substituted 1,3-dienes exist, those specifically targeting the (E,Z) configuration of 1,4-dihalo-1,3-dienes are less common. Future research should focus on developing robust and versatile synthetic strategies.

One promising avenue is the adaptation of modern cross-coupling reactions. wikipedia.orgnih.gov For instance, stereodefined vinyl organometallic reagents could be coupled with a (Z)-configured vinyl halide partner in the presence of a suitable catalyst. The challenge lies in maintaining the stereochemical integrity of both coupling partners throughout the reaction sequence. The Suzuki-Miyaura coupling, which has been successfully employed for the stereoselective synthesis of multi-substituted 1,3-dienes, could be a valuable tool. nih.gov By using stereodefined alkenylboronic esters and a (Z)-vinyl chloride, it may be possible to construct the desired (E,Z)-diene framework.

Another area ripe for exploration is the stereoselective functionalization of a pre-existing butadiyne scaffold. The controlled partial reduction and subsequent hydrohalogenation or halometalation of 1,4-dichlorobuta-1,3-diyne could provide a direct route to the target molecule. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome of the additions across the triple bonds.

Furthermore, ring-opening reactions of suitable cyclobutene (B1205218) precursors offer a powerful strategy for accessing stereodefined dienes. The synthesis of a appropriately substituted 3,4-dichlorocyclobutene followed by a stereospecific thermal or photochemical ring-opening could yield the desired (1E,3Z)-isomer. This approach would require careful design of the cyclobutene precursor to ensure the correct stereochemical arrangement of the chlorine atoms upon ring-opening.

Exploration of New Catalytic Applications in Organic Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for various catalytic transformations. The two distinct carbon-chlorine bonds, one at an (E)-configured double bond and the other at a (Z)-configured one, may exhibit differential reactivity, allowing for selective functionalization.

A significant area of future research will be the application of this diene in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Reactions such as the Suzuki, Stille, Negishi, and Hiyama couplings could be employed to introduce a wide range of substituents at one or both chlorinated positions. nih.gov A key research question would be the relative reactivity of the C-Cl bonds and whether selective mono-functionalization can be achieved. This would open the door to the synthesis of a diverse library of highly functionalized (E,Z)-conjugated dienes, which are valuable motifs in natural products and materials science. researchgate.net

Beyond traditional cross-coupling, the use of this compound as a four-carbon building block in cycloaddition reactions is a largely unexplored area. Its participation as a diene in Diels-Alder reactions could lead to the formation of complex cyclic structures with defined stereochemistry. The influence of the chlorine substituents on the reactivity and selectivity of the cycloaddition would be a key aspect to investigate.

Furthermore, the diene could serve as a ligand in transition metal catalysis. The coordination of the diene to a metal center could modulate its reactivity and enable novel catalytic cycles. Research into the synthesis and characterization of metal complexes bearing this diene as a ligand could unveil new catalytic applications.

Advanced Mechanistic Investigations through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A synergistic approach combining experimental and computational methods will be essential to unravel the intricacies of its reactivity.

For instance, in the context of cross-coupling reactions, detailed kinetic studies can provide insights into the rate-determining steps and the influence of various reaction parameters. These experimental findings can be complemented by Density Functional Theory (DFT) calculations to model the reaction pathways, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Such computational studies can help to rationalize the observed stereochemical outcomes and predict the feasibility of new transformations.

Computational chemistry can also be employed to understand the conformational preferences of this compound and the rotational barriers around the central single bond. This information is critical for understanding its behavior in cycloaddition reactions and its ability to adopt the necessary s-cis conformation.

Spectroscopic techniques, such as in-situ NMR and IR, can be used to identify and characterize reaction intermediates, providing direct evidence for the proposed mechanistic pathways. The combination of these experimental techniques with computational modeling will provide a comprehensive picture of the reaction dynamics.

Elucidation of Structure-Reactivity Relationships in Complex Halogenated Diene Systems

The specific (1E,3Z) stereochemistry of 1,4-Dichlorobuta-1,3-diene is expected to have a profound impact on its chemical reactivity compared to its other stereoisomers ((E,E), (Z,Z), and (Z,E)). A systematic investigation into these structure-reactivity relationships will be a key area of future research.

A comparative study of the reactivity of all four stereoisomers of 1,4-dichlorobuta-1,3-diene in a range of reactions, such as cross-coupling and cycloaddition reactions, would provide valuable insights. This would allow for a quantitative assessment of how the stereochemical arrangement of the chlorine atoms influences reaction rates and product distributions.

The electronic properties of the different isomers can be probed using computational methods to calculate parameters such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. mdpi.com These theoretical descriptors can then be correlated with experimentally observed reactivity trends, leading to a more predictive understanding of their chemical behavior. nih.gov

Furthermore, the impact of the chlorine substituents on the geometry and electronic structure of the diene system can be compared to other halogenated and non-halogenated butadienes. This will help to build a broader understanding of the fundamental principles governing the reactivity of complex halogenated diene systems. Such knowledge is not only of academic interest but also crucial for the rational design of new reagents and catalysts for organic synthesis.

Q & A

Q. What experimental modules are recommended for teaching graduate students to handle this compound safely?

- Methodological Answer : Design a curriculum integrating:

- Synthesis labs : Schlenk techniques for air-sensitive reactions .

- Safety protocols : EPA guidelines for chlorinated compound handling (ventilation, PPE) .

- Data analysis workshops : Training in Gaussian (computational chemistry) and MestReNova (NMR processing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.